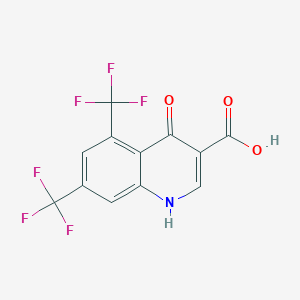

5,7-Bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

CAS No.: 240408-95-1

Cat. No.: VC6551993

Molecular Formula: C12H5F6NO3

Molecular Weight: 325.166

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 240408-95-1 |

|---|---|

| Molecular Formula | C12H5F6NO3 |

| Molecular Weight | 325.166 |

| IUPAC Name | 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-6(12(16,17)18)8-7(2-4)19-3-5(9(8)20)10(21)22/h1-3H,(H,19,20)(H,21,22) |

| Standard InChI Key | DCWNMQCUGHBNRZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=CN2)C(=O)O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is C₁₂H₅F₆NO₃, with a molecular weight of 325.166 g/mol. The quinoline backbone is substituted at positions 5 and 7 with trifluoromethyl (-CF₃) groups, while position 3 features a carboxylic acid (-COOH) functional group. The 4-hydroxy (-OH) group further enhances its polarity and hydrogen-bonding capacity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Cyclization: Formation of the quinoline core via Skraup or Doebner-Miller reactions using aniline derivatives.

-

Trifluoromethylation: Introduction of -CF₃ groups at positions 5 and 7 using Umemoto’s reagent or CF₃Cu complexes under palladium catalysis.

-

Carboxylic Acid Functionalization: Oxidation of a methyl or ester group at position 3 to -COOH using KMnO₄ or hydrolytic conditions .

Industrial-scale production employs continuous flow reactors to optimize yield (reported >75%) and purity (>98%). Key challenges include controlling exothermic trifluoromethylation steps and minimizing byproducts like regioisomeric quinoline derivatives.

Purification and Quality Control

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity, while mass spectrometry (MS) verifies molecular ion peaks at m/z 325.166.

Physicochemical Properties

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear nitrile gloves; avoid dermal contact |

| H319 | Causes serious eye irritation | Use safety goggles |

| H335 | May cause respiratory irritation | Use fume hoods or respirators |

Exposure Controls

-

Engineering Controls: Local exhaust ventilation, closed systems.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), air-purifying respirators (APR) with organic vapor cartridges .

Future Directions and Research Gaps

-

Structure-Activity Relationships (SAR): Systematic modification of the -COOH and -CF₃ groups to optimize pharmacokinetics.

-

In Vivo Toxicity Studies: Acute and chronic toxicity profiles in rodent models.

-

Formulation Development: Nanoencapsulation or salt formation to improve solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume